molecular formula C23H28ClN7O4S B12770866 N-Desmethyl edoxaban CAS No. 778571-11-2

N-Desmethyl edoxaban

Cat. No.: B12770866
CAS No.: 778571-11-2
M. Wt: 534.0 g/mol
InChI Key: GMRJAYKIRXDGFT-DUVNUKRYSA-N
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Description

N-Desmethyl Edoxaban is a metabolite and process-related impurity of the direct oral anticoagulant (DOAC) edoxaban, a factor Xa (FXa) inhibitor used for stroke prevention in atrial fibrillation and venous thromboembolism. Chemically, it is characterized by the removal of a methyl group from the parent compound. Key structural and regulatory details include:

  • Molecular Formula: C₂₃H₂₈ClN₇O₄S .
  • Molecular Weight: 534.03 g/mol .
  • CAS Registry Number: 778571-11-2 .
  • Role: Identified as a degradation product or metabolite in pharmacokinetic studies, necessitating monitoring during drug manufacturing and clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide typically involves multi-step organic synthesis. Key steps may include:

    Formation of the chloropyridine moiety: This can be achieved through chlorination of a pyridine derivative.

    Synthesis of the tetrahydrothiazolopyridine ring: This involves cyclization reactions using appropriate starting materials.

    Coupling reactions: The various moieties are coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or thiazole rings.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Pharmacokinetics and Metabolism

N-Desmethyl edoxaban is primarily generated through the enzymatic conversion of edoxaban in the liver. Studies have shown that this metabolite has a lower concentration in plasma compared to its parent compound. The pharmacokinetic parameters are essential for determining dosing regimens tailored to individual patient needs.

Key Pharmacokinetic Findings

ParameterEdoxabanThis compound
Oral Bioavailability~60%Lower than edoxaban
Elimination Half-Life~10 hoursVaries
Peak Plasma Concentration (Cmax)17.8–102 ng/mL0.685–5.34 ng/mL

These findings indicate significant interindividual variability in drug metabolism and response, which underscores the need for personalized medicine approaches in anticoagulation therapy .

Therapeutic Monitoring

Monitoring the levels of this compound can provide insights into drug efficacy and safety. A study involving patients with atrial fibrillation demonstrated that measuring both edoxaban and its metabolites can help optimize dosing strategies to minimize the risk of bleeding while ensuring therapeutic effectiveness.

Clinical Case Study: Atrial Fibrillation Patients

In a cohort study involving 20 patients with atrial fibrillation, plasma concentrations of edoxaban and its metabolites were analyzed using a liquid chromatography-tandem mass spectrometry method. The results highlighted significant variations in metabolite concentrations, emphasizing the importance of therapeutic monitoring:

  • Edoxaban : 17.8–102 ng/mL
  • This compound : 0.685–5.34 ng/mL
  • 4-Carboxylic Acid Edoxaban : 1.67–25.7 ng/mL

These findings suggest that individualized dosing based on metabolite levels could enhance patient outcomes by reducing adverse events associated with over-anticoagulation .

Clinical Implications

The clinical implications of this compound extend to its role in adjusting dosages based on renal function, body weight, and concomitant medications that may interact with the drug's metabolism. Studies indicate that tailoring doses based on these factors can effectively reduce major bleeding risks while maintaining adequate anticoagulation levels.

Safety Profile

The safety profile of edoxaban and its metabolites has been evaluated in large clinical trials, including Phase 3 studies involving over 21,000 patients. Adverse effects primarily include bleeding events, which are closely monitored through therapeutic drug monitoring strategies .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Edoxaban N-Oxide

Edoxaban N-Oxide, another impurity, differs structurally via oxidation of the thiazole ring. Key distinctions:

Parameter N-Desmethyl Edoxaban Edoxaban N-Oxide
Molecular Formula C₂₃H₂₈ClN₇O₄S C₂₄H₃₀ClN₇O₅S
Molecular Weight 534.03 g/mol 564.06 g/mol
Structural Change Demethylation Oxidation of thiazole ring
Regulatory Role Impurity/metabolite Secondary reference standard
CAS Number 778571-11-2 Not Available (NA)

Sources:

Edoxaban N-Oxide is used as a reference standard in quality control, whereas this compound is primarily monitored for metabolic clearance and safety profiles .

N-Desmethyl Selumetinib

A metabolite of the MEK inhibitor selumetinib, N-Desmethyl Selumetinib shares a demethylation pathway but differs pharmacologically:

  • Activity : Unlike this compound (whose anticoagulant activity remains unquantified), N-Desmethyl Selumetinib retains partial kinase inhibitory effects .

N-Desmethyl Clozapine

A metabolite of the antipsychotic clozapine, this compound highlights divergent metabolic roles:

  • Analytical Use : Deuterated forms (e.g., N-Desmethyl Clozapine-d8 hydrochloride) are used in metabolic pathway studies, paralleling the role of this compound in pharmacokinetic analyses .
  • Pharmacodynamics : Unlike this compound, N-Desmethyl Clozapine contributes significantly to clozapine’s therapeutic effects .

Pharmacokinetic and Functional Comparisons

Metabolic Clearance

  • Edoxaban : Renal excretion accounts for 50% of clearance, with metabolism via hydrolysis, oxidation, and CYP3A4-mediated demethylation generating this compound .
  • This compound: Limited data exist on its anticoagulant activity, though it is presumed less potent than edoxaban due to structural modifications .

Contrast with Other FXa Inhibitors

While direct comparisons of this compound with metabolites of other FXa inhibitors (e.g., rivaroxaban, apixaban) are lacking, parent drug studies reveal:

  • Anti-FXa Activity: Edoxaban’s whole-blood clotting time (CT) prolongation in the Russell viper venom test is distinct from rivaroxaban and apixaban, suggesting metabolite-specific assay sensitivities .
  • Reversal Profiles : Edoxaban’s effects are reversed by 4F-PCC (50 IU/kg), whereas this compound’s reversibility remains unstudied .

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Role
This compound C₂₃H₂₈ClN₇O₄S 534.03 778571-11-2 Metabolite/impurity
Edoxaban N-Oxide C₂₄H₃₀ClN₇O₅S 564.06 NA Reference standard
N-Desmethyl Selumetinib C₁₇H₁₅N₃O₂ 293.32 1454843-65-7 Low-activity metabolite

Table 2: Metabolic and Functional Comparisons

Parameter This compound N-Desmethyl Selumetinib N-Desmethyl Clozapine
Parent Drug Edoxaban Selumetinib Clozapine
Conversion Rate Not quantified 5.9–8.3% 20–30%
Biological Activity Presumed low Partial MEK inhibition Active antipsychotic
Analytical Use Impurity monitoring Metabolic studies Pharmacokinetic research

Biological Activity

N-Desmethyl edoxaban, a metabolite of edoxaban, is a direct inhibitor of Factor Xa, playing a critical role in the anticoagulant effects observed with its parent compound. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy, safety profile, and relevant case studies.

Pharmacokinetics

This compound is primarily formed through the metabolism of edoxaban. The pharmacokinetic profile is characterized by:

  • Absorption : this compound has a bioavailability that is influenced by the administration of its parent compound. The peak plasma concentrations occur within 1 to 2 hours post-administration.
  • Elimination : Approximately 50% of the drug is eliminated via renal pathways, while the remainder is excreted through feces. The elimination half-life ranges from 10 to 14 hours .
  • Metabolism : The compound undergoes glucuronidation and other metabolic pathways, contributing to its overall pharmacological activity.

This compound functions as a selective inhibitor of Factor Xa, which is pivotal in the coagulation cascade. By inhibiting this factor, it reduces thrombin generation and subsequent thrombus formation. The efficacy of this compound can be evaluated through various clinical studies:

Clinical Findings

  • Dose-Response Relationship :
    • A study demonstrated that different doses of edoxaban (15 mg to 60 mg) resulted in varying trough concentrations and anti-FXa activity levels. Dose reductions were shown to maintain efficacy while improving safety outcomes in terms of bleeding risks .
  • Comparative Studies :
    • In trials comparing edoxaban with warfarin, it was found that despite lower anti-FXa activity with reduced doses, the efficacy in preventing strokes or systemic embolic events was preserved .
  • Pharmacogenetic Factors :
    • Variability in patient response to this compound may be influenced by genetic factors affecting drug metabolism, particularly concerning P-glycoprotein interactions that can alter plasma concentrations .

Safety Profile

The safety profile of this compound has been assessed in numerous clinical trials:

  • Bleeding Risks : Major bleeding events were significantly lower in patients receiving tailored doses compared to those on warfarin therapy .
  • Adverse Events : The incidence of thrombotic events was monitored in various studies, showing comparable rates between patients on this compound and those receiving alternative anticoagulants .

Study 1: Efficacy in Atrial Fibrillation

A randomized trial evaluated the use of edoxaban (and by extension its metabolite) in patients undergoing cardioversion for atrial fibrillation. Results indicated that patients treated with edoxaban had similar rates of stroke and systemic embolic events compared to those on traditional anticoagulants like warfarin, with a notable reduction in major bleeding incidents .

Study 2: Pharmacogenetics Influence

Another study highlighted how genetic variations affect the metabolism of this compound. Patients with specific single-nucleotide variants exhibited different pharmacokinetic profiles, suggesting a need for personalized dosing strategies based on genetic testing .

Data Summary Table

ParameterValue/Details
Molecular FormulaC23H29Cl2N7O4S
Molecular Weight570.49 g/mol
BioavailabilityApproximately 62%
Elimination Half-Life10–14 hours
Primary Route of EliminationRenal (50%), Fecal (50%)

Q & A

Basic Research Questions

Q. How do non-inferiority trial designs for edoxaban address confounding factors when comparing efficacy against warfarin?

Non-inferiority trials like ENGAGE AF-TIMI 48 incorporated rigorous warfarin comparator management (INR within therapeutic range >67% of the time) to minimize confounding. Dose regimens were optimized using pharmacokinetic (PK) data, such as once-daily dosing to balance efficacy (stroke prevention) and safety (bleeding risk). Drug interaction studies informed exclusion criteria (e.g., avoiding strong P-gp inhibitors) .

Q. What methodological approaches detect edoxaban in clinical urine samples, and what are their limitations?

The DOAC Dipstick test detects edoxaban in urine but shows variability due to heterogeneous study designs (e.g., single-investigator guidance, differing DOAC focus). Meta-analyses highlight low exploratory power for edoxaban-specific detection, necessitating subgroup or sensitivity analyses to address heterogeneity .

Q. How do Phase III trials incorporate drug-drug interaction data into edoxaban protocols?

Phase III trials (e.g., ENGAGE AF-TIMI 48) excluded patients on strong P-gp inhibitors or limited concomitant aspirin (ASA) to ≤100 mg. Dose reductions (e.g., 30 mg edoxaban) were applied for patients with moderate renal impairment or P-gp inhibitor use, guided by PK studies .

Q. What statistical methods analyze dose-response relationships in edoxaban trials?

Hazard ratios (HRs) and confidence intervals (CIs) are used to compare efficacy (stroke/systemic embolism) and safety (major bleeding) across doses. For example, high-dose edoxaban (60 mg) showed superior efficacy over warfarin (HR 0.66), while low-dose (30 mg) reduced bleeding risk (HR 0.47) .

Q. How are real-world studies (e.g., ETNA-AF) designed to complement RCT findings?

Observational studies like ETNA-AF use broader inclusion criteria and longer follow-up to assess edoxaban in diverse populations. They focus on clinical endpoints (stroke, bleeding) while controlling for confounders via propensity score matching or stratification by age/renal function .

Advanced Research Questions

Q. How does population PK modeling optimize edoxaban dosing in renal impairment or P-gp inhibitor use?

Population PK analyses identified renal function and P-gp inhibitors as key covariates affecting edoxaban exposure. Simulations guided dose reductions (30 mg) in patients with CrCl 15–50 mL/min or on P-gp inhibitors, balancing bleeding risk and efficacy in ENGAGE AF-TIMI 48 .

Q. What post hoc analysis strategies adjust for confounders in elderly edoxaban populations?

In patients ≥80 years, propensity score matching and stratified HRs compared outcomes between doses (30 mg vs 60 mg). Major bleeding was lower with 30 mg (HR 1.57 for 60 mg), supporting age-specific dosing even without standard dose-reduction criteria .

Q. How do exposure-response analyses minimize bleeding risk while maintaining edoxaban efficacy?

Steady-state minimum concentration (Cmin,ss) correlates with bleeding incidence. Clinical trial simulations linked higher exposure to bleeding, leading to 30 mg/60 mg regimens with dose adjustments for renal impairment/P-gp inhibitors .

Q. What methods address heterogeneity and protocol deviations in edoxaban meta-analyses?

Sensitivity analyses exclude protocol-deviated data (e.g., unverified patient records) to confirm robustness. For example, in trials with data authenticity issues, sensitivity analyses showed consistent efficacy/safety trends despite deviations .

Q. How do researchers assess renal function’s impact on edoxaban outcomes across subgroups?

Pre-specified subgroup analyses by CrCl (e.g., ≤50 vs >50 mL/min) used interaction p-values to evaluate consistency. Edoxaban’s net clinical benefit (stroke prevention vs bleeding) remained stable across renal function groups (p-interaction = 0.94) .

Q. What methodologies evaluate edoxaban’s cost-effectiveness in clinical trials?

Cost analyses incorporate per-diem hospitalization, monitoring (INR), and drug acquisition costs. Edoxaban showed savings over warfarin (e.g., €107.73/patient in Germany) due to reduced hospitalizations and monitoring .

Q. How are preclinical findings on edoxaban’s organ-protective effects translated to clinical studies?

Preclinical models (e.g., LPS-induced coagulopathy in rats) demonstrated edoxaban’s reduction of liver microvascular thrombosis. Clinical trials correlate such findings with biomarkers (e.g., ALT/AST) but require histopathological validation in humans .

Q. Methodological Considerations for Future Research

  • Meta-Regression : Address heterogeneity in edoxaban detection studies by integrating covariates like renal function or concomitant medications .
  • Therapeutic Drug Monitoring : Explore anti-FXa activity assays to individualize dosing, particularly in special populations (e.g., elderly, obesity) .
  • Real-World Data Integration : Use machine learning to harmonize RCT and real-world data, adjusting for confounders like adherence or comorbidities .

Properties

CAS No.

778571-11-2

Molecular Formula

C23H28ClN7O4S

Molecular Weight

534.0 g/mol

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide

InChI

InChI=1S/C23H28ClN7O4S/c1-31(2)23(35)12-3-5-14(27-19(32)20(33)30-18-6-4-13(24)10-26-18)16(9-12)28-21(34)22-29-15-7-8-25-11-17(15)36-22/h4,6,10,12,14,16,25H,3,5,7-9,11H2,1-2H3,(H,27,32)(H,28,34)(H,26,30,33)/t12-,14-,16+/m0/s1

InChI Key

GMRJAYKIRXDGFT-DUVNUKRYSA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)CNCC3)NC(=O)C(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

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